Ethyl 2-bromo-3-cyano-5-fluorobenzoate
Overview
Description
Ethyl 2-bromo-3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-cyano-5-fluorobenzoate typically involves the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method includes the following steps:
Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Cyanation: The brominated product is then subjected to cyanation using a cyanide source like copper(I) cyanide.
Fluorination: Finally, the cyano-bromo compound is fluorinated using a fluorinating agent such as potassium fluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution: Formation of ethyl 2-methoxy-3-cyano-5-fluorobenzoate.
Reduction: Formation of ethyl 2-amino-3-cyano-5-fluorobenzoate.
Oxidation: Formation of ethyl 2-bromo-3-cyano-5-fl
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-4-7(12)3-6(5-13)9(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPLIAJMYNALPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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